N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a chemical compound with the molecular formula C17H22N6O2. This compound is used primarily in research settings and is known for its unique structure, which includes an acetylamino group, a phenyl ring, a tetrazole ring, and a cyclohexyl group. Its applications span various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:
Formation of the Acetylamino Group: The starting material, 4-aminophenyl, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)phenyl.
Cyclohexyl Group Introduction: The cyclohexyl group is introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the acetylated intermediate.
Tetrazole Ring Formation: The tetrazole ring is formed by reacting the intermediate with sodium azide and a suitable catalyst under controlled conditions.
Final Coupling: The final step involves coupling the tetrazole-containing intermediate with the acetylamino phenyl compound under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(acetylamino)phenyl]-2-[1-cyclohexyl-1H-tetrazol-5-ylsulfanyl]acetamide
- **N-[4-(acetylamino)phenyl]-2-[1-methyl-1H-tetrazol-5-ylsulfanyl]acetamide
Uniqueness
N-[4-(acetylamino)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions with various molecular targets, making it a valuable compound in research and industrial settings.
Properties
Molecular Formula |
C18H24N6O2 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C18H24N6O2/c1-14(25)20-15-5-7-16(8-6-15)21-17(26)11-18(9-3-2-4-10-18)12-24-13-19-22-23-24/h5-8,13H,2-4,9-12H2,1H3,(H,20,25)(H,21,26) |
InChI Key |
ZYTZNTOSSQQKJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC2(CCCCC2)CN3C=NN=N3 |
Origin of Product |
United States |
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